2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor, has been reported . The method features a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene followed by DMSO mediated α-oxidation of the resulting 1,2-diarylethanone to give an α-diketone . Subsequent aminohydantoin formation and Suzuki coupling led to the target molecule in greater than 70% overall yield .Scientific Research Applications
Antimicrobial Applications
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been synthesized and investigated for their antimicrobial properties. A study by Nagamani et al. (2018) synthesized a range of novel compounds from this chemical and evaluated their antimicrobial activity, indicating potential in fighting bacterial and fungal infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Similarly, Kumar et al. (2019) synthesized and characterized a series of derivatives and assessed their antimicrobial activity against various microorganisms, further supporting the potential use of these compounds in antimicrobial applications (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Chemical Synthesis and Modification
The compound and its related structures have been used in chemical synthesis and modification processes. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound, demonstrating its utility in chemical synthesis (Ying, 2011). In the field of organic synthesis, Zhou et al. (2009) developed an efficient method for synthesizing a potent BACE1 inhibitor, showcasing the compound's relevance in the synthesis of biologically active molecules (Zhou, Malamas, & Robichaud, 2009).
Novel Compound Synthesis
The chemical has been a cornerstone in the synthesis of new compounds with potential therapeutic applications. For instance, Khan et al. (2003) isolated a new compound from the stem bark of Lamprothamnus zanguebaricus using a derivative of this chemical, opening avenues for the discovery of new natural products (Khan, Rutaihwa, & Mhehe, 2003).
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-9-7-10(4-6-14(9)21-2)15(19)16(20)11-3-5-13(18)12(17)8-11/h3-8,16,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIMISQZZHHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C2=CC(=C(C=C2)F)Br)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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